
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTAA belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is mainly attributed to its ability to interact with specific molecular targets in the cell. In cancer cells, this compound binds to the colchicine binding site on tubulin, which prevents the polymerization of microtubules and disrupts the mitotic spindle formation. This leads to cell cycle arrest and eventually apoptosis. In inflammation, this compound inhibits the activation of NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, which is a critical regulator of NF-κB activation. In neurological disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2-ARE signaling pathway, which enhances the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects on the cell. In cancer cells, this compound induces cell cycle arrest at the G2/M phase and eventually apoptosis. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, which reduces the recruitment of immune cells to the site of inflammation. In neurological disorders, this compound reduces oxidative stress and inflammation, which protects the brain from damage caused by neurodegenerative diseases.
実験室実験の利点と制限
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its easy synthesis method, high purity, and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate solvents and concentrations for lab experiments.
将来の方向性
There are several future directions for research on 2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One of the most promising areas of research is its potential use in cancer therapy. Further studies are needed to investigate the efficacy of this compound in various cancer types and to elucidate its mechanism of action in vivo. Another area of research is its potential use in inflammation and autoimmune diseases. Studies are needed to determine the optimal dose and duration of treatment with this compound and to investigate its long-term effects on the immune system. Additionally, research is needed to explore the potential use of this compound in neurological disorders, such as Alzheimer's and Parkinson's diseases. Studies are needed to investigate the efficacy of this compound in animal models of these diseases and to elucidate its mechanism of action in the brain. Overall, this compound has great potential for therapeutic applications, and further research is needed to fully understand its biological activities and clinical potential.
合成法
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be synthesized using a simple one-pot reaction between 3-methoxy-4-methylbenzaldehyde, 2-amino-5-methylthiazole, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The final product, this compound, is obtained after purification using column chromatography.
科学的研究の応用
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potent inhibitor of tubulin polymerization, which is a critical step in cell division. This compound has also been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB signaling pathway. In neurological disorders research, this compound has been reported to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(3-methoxy-4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-4-5-11(6-12(9)18-3)7-13(17)16-14-15-8-10(2)19-14/h4-6,8H,7H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKTWOPANMOZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC=C(S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
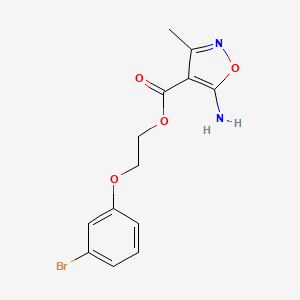
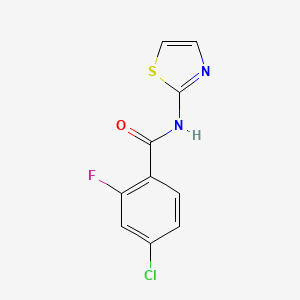
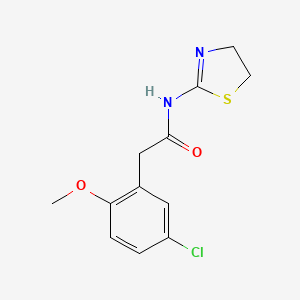
![N-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B7454507.png)
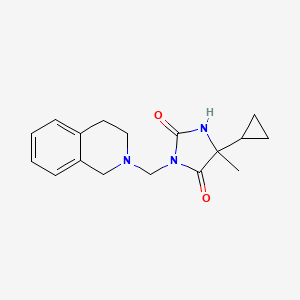
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanone](/img/structure/B7454517.png)
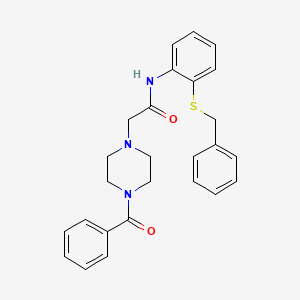
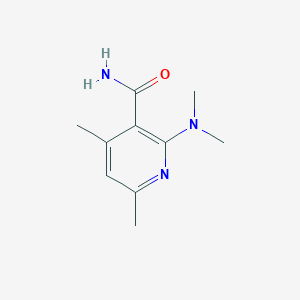
![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454533.png)
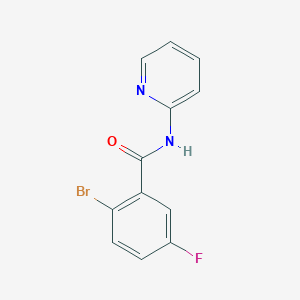
![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
![2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
![N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-4-(phenylsulfamoyl)benzamide](/img/structure/B7454586.png)
![3'-[[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7454592.png)
